

Spectral Analysis of 4-Bromo-2,5-dimethylaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2,5-dimethylaniline

Cat. No.: B189024

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This technical guide provides a comprehensive overview of the available spectral data for the compound **4-Bromo-2,5-dimethylaniline** (CAS No: 30273-40-6). Due to the limited availability of experimentally derived spectra in public databases, this guide incorporates predicted data and comparative information from isomeric compounds to offer a thorough analytical perspective. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are also presented to facilitate the acquisition of new data.

Spectroscopic Data

A complete set of experimentally verified spectral data for **4-Bromo-2,5-dimethylaniline** is not readily available in public scientific databases. This section presents the available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) data. For comparative purposes, data for the closely related isomer, 4-Bromo-2,6-dimethylaniline, is also included where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. Predicted ^1H NMR Spectral Data for 4-Bromo-2,5-dimethylaniline

Predicted proton NMR data suggests the following chemical shifts. It is important to note that actual experimental values may vary based on the solvent and other experimental conditions.

Proton Group	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
Aromatic-H	7.1 - 7.3	Singlet
Aromatic-H	6.8 - 7.0	Singlet
NH ₂	3.5 - 4.5	Broad Singlet
CH ₃ (at C2)	2.2 - 2.4	Singlet
CH ₃ (at C5)	2.1 - 2.3	Singlet

1.1.2. Experimental ¹H NMR Spectral Data for 4-Bromo-2,6-dimethylaniline

For comparison, the experimental ¹H NMR data for the isomer 4-Bromo-2,6-dimethylaniline is provided below.^[1]

Proton Group	Chemical Shift (δ , ppm)	Multiplicity
Aromatic-H	7.044	Singlet
NH ₂	3.53	Broad Singlet
CH ₃	2.123	Singlet

Mass Spectrometry (MS)

An experimental mass spectrum for **4-Bromo-2,5-dimethylaniline** is available from the mzCloud database.^[2]

Table 2: Mass Spectrometry Data for **4-Bromo-2,5-dimethylaniline**^[2]

m/z	Proposed Fragment
201/199	[M] ⁺ (Molecular Ion)
186/184	[M-CH ₃] ⁺
120	[M-Br] ⁺

The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring NMR, IR, and MS spectra for aromatic amines like **4-Bromo-2,5-dimethylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of an aromatic amine is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Bromo-2,5-dimethylaniline** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be fully dissolved to ensure a homogeneous solution.^[3]
- **Filtration:** If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Instrumentation:** Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**
 - For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans will be necessary compared to ¹H NMR.
- **Referencing:** Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a solid sample such as **4-Bromo-2,5-dimethylaniline**, the following methods are commonly used:

2.2.1. KBr Pellet Method

- **Grinding:** Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.^[4]
- **Pellet Formation:** Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- **Analysis:** Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

2.2.2. Attenuated Total Reflectance (ATR) Method

- **Sample Placement:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Pressure Application:** Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- **Analysis:** Acquire the FTIR spectrum. This method requires minimal sample preparation.

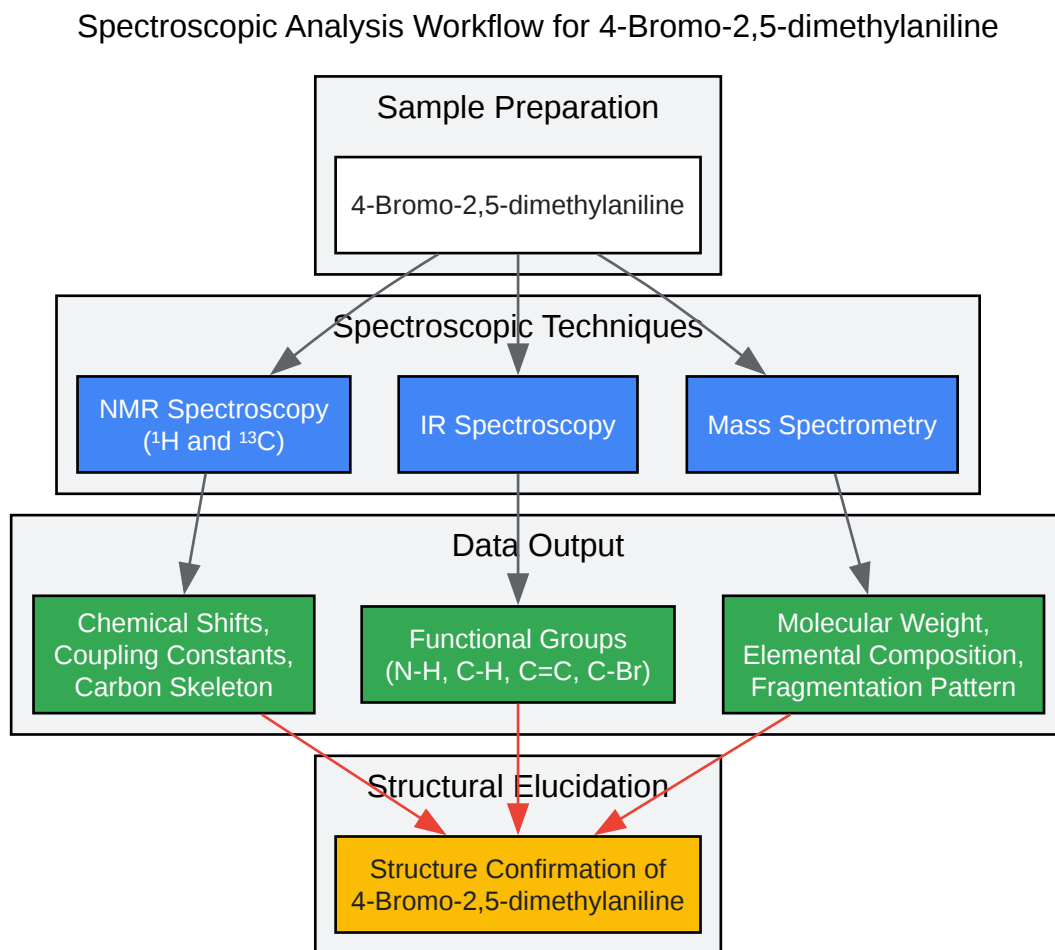
Mass Spectrometry (MS)

A general procedure for obtaining an electron ionization (EI) mass spectrum is as follows:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.
- **Ionization:** The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation of the molecule.^{[5][6][7]}
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-Bromo-2,5-dimethylaniline**.



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Caption: Workflow for the spectroscopic characterization of **4-Bromo-2,5-dimethylaniline**.

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- To cite this document: BenchChem. [Spectral Analysis of 4-Bromo-2,5-dimethylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189024#spectral-data-for-4-bromo-2-5-dimethylaniline-nmr-ir-ms]

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